3-iodo-9H-carbazole

描述

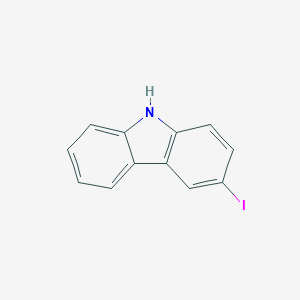

Structure

3D Structure

属性

IUPAC Name |

3-iodo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8IN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIGWMXXIFYAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394929 | |

| Record name | 3-iodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-13-9 | |

| Record name | 3-Iodocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-iodo-9H-carbazole structure and properties

An In-depth Technical Guide to 3-iodo-9H-carbazole

Introduction

This compound is an aromatic heterocyclic organic compound that serves as a pivotal building block in the synthesis of advanced functional materials and complex organic molecules. Its structure, featuring a carbazole core with a reactive iodine substituent, makes it a versatile precursor, particularly in the fields of organic electronics and medicinal chemistry. The presence of the carbon-iodine bond allows for a wide range of post-synthesis modifications through various cross-coupling reactions, enabling the fine-tuning of molecular properties for specific applications. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identifiers

The core of this compound is a tricyclic system composed of two benzene rings fused to a central nitrogen-containing five-membered ring. The iodine atom is substituted at the 3-position of this carbazole framework.

In-Depth Technical Guide to the Physical Properties of 3-Iodo-9H-carbazole (CAS Number: 16807-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Iodo-9H-carbazole, a heterocyclic aromatic compound with applications in materials science and potential relevance in medicinal chemistry. This document outlines its key physical characteristics, experimental protocols for its synthesis, and its relationship with biological signaling pathways.

Core Physical and Chemical Properties

This compound is a solid, crystalline powder at room temperature, with its color ranging from white to light yellow or orange. It is an important intermediate in the synthesis of various organic materials, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs).[1][2] The carbazole moiety is known for its hole-transporting properties and strong emission, which can be fine-tuned through chemical modification.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈IN | [2] |

| Molecular Weight | 293.11 g/mol | [3] |

| Melting Point | 192-201 °C | [1][4] |

| Boiling Point | 430.6 ± 18.0 °C (Predicted) | [1][5] |

| Density | 1.854 g/cm³ (Predicted) | [2][6] |

| Maximum Absorption (λmax) | 340 nm (in CH₃CN) | [4][6] |

| pKa | 16.54 ± 0.30 (Predicted) | [6] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the public literature, a well-established synthesis protocol is available. Following the synthesis, standard analytical techniques are employed to verify the compound's identity and purity, and its physical constants, such as melting point, are determined.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Tucker iodination of 9H-carbazole.[1]

Materials:

-

9H-carbazole

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Glacial Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

A solution of 9H-carbazole (e.g., 5.57 g, 33.3 mmol) and potassium iodide (e.g., 3.68 g, 22.2 mmol) in glacial acetic acid (e.g., 92 mL) is heated to 100 °C for one hour.[2]

-

Potassium iodate (e.g., 3.57 g, 16.7 mmol) is then added in portions to the heated solution.[2]

-

The resulting mixture is stirred for an additional two hours at 100 °C.[2]

-

After the reaction is complete, the mixture is poured into water (e.g., 500 mL), leading to the precipitation of the crude product.[2]

-

The precipitate is collected by filtration and washed with hot water.[2]

-

The crude product is then purified by recrystallization from a solvent such as dichloromethane (DCM) to yield this compound as a white solid.[2] This method has a reported yield of approximately 70%.[1][2]

A common side product of this reaction is 3,6-diiodo-9H-carbazole, which necessitates the purification step.[1]

Caption: Synthesis Workflow of this compound.

Determination of Physical Properties

-

Melting Point: The melting point of the purified this compound can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated instrument. The temperature range over which the solid melts is recorded as the melting point. This value is a key indicator of the compound's purity.

-

Boiling Point: The boiling point provided is a predicted value, as the high melting point of this compound suggests that it would likely decompose at its boiling point under atmospheric pressure. Experimental determination would require vacuum distillation.

Biological Context and Signaling Pathways

While this compound itself is primarily utilized in materials science, the broader class of carbazole derivatives has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7][8]

Some studies on other substituted carbazole derivatives have pointed towards their interaction with key cellular signaling pathways. For instance, a study on a different iodo-carbazole derivative demonstrated anti-inflammatory effects, likely through the modulation of the Myd88/NF-κB signaling pathway.[9] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. While this has not been shown specifically for this compound, it provides a plausible avenue for future research into its potential biological activities.

Caption: Potential Modulation of the Myd88/NF-κB Pathway.

References

- 1. This compound | 16807-13-9 | Benchchem [benchchem.com]

- 2. This compound CAS#: 16807-13-9 [m.chemicalbook.com]

- 3. This compound | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. mdpi.com [mdpi.com]

- 8. echemcom.com [echemcom.com]

- 9. 9H-carbazole derivatives from a Streptomyces species under potassium iodide stress and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

3-iodo-9H-carbazole molecular weight and formula

An In-depth Technical Guide on 3-iodo-9H-carbazole: Molecular Weight and Formula

This guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated derivative of carbazole. The structural details are fundamental for understanding its chemical behavior and potential applications in synthesis and materials science.

Data Presentation

The core molecular data for this compound is summarized in the table below for clarity and quick reference.

| Identifier | Value | Citations |

| Molecular Formula | C₁₂H₈IN | [1][2][3] |

| Molecular Weight | 293.10 g/mol | [2] |

| Alternate Molecular Weight | 293.1 g/mol , 293.11 g/mol | [1][4] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-9H-carbazole

This technical guide provides a comprehensive overview of the melting and boiling points of 3-iodo-9H-carbazole, a heterocyclic aromatic compound of interest in the fields of organic electronics and pharmaceutical research.[1] The document details the physical properties, experimental protocols for its synthesis and purification, and a visualization of the synthetic workflow. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The melting and boiling points of this compound are summarized in the table below. The melting point has been experimentally determined, while the boiling point is a predicted value.

| Property | Value | Source |

| Melting Point | 192-194 °C | |

| Melting Point | 195-197 °C | [1][2] |

| Boiling Point | 430.6 ± 18.0 °C (Predicted) | [1][2] |

Experimental Protocols

A detailed experimental protocol for the synthesis and purification of this compound is provided below. The purity of the resulting compound is crucial for the accurate determination of its physical properties, such as the melting point.

Synthesis and Purification of this compound [1]

This protocol outlines the iodination of 9H-carbazole to yield this compound.

-

Materials:

-

9H-carbazole (5.57 g, 33.3 mmol)

-

Potassium iodide (KI) (3.68 g, 22.2 mmol)

-

Potassium iodate (KIO₃) (3.57 g, 16.7 mmol)

-

Glacial acetic acid (AcOH) (92 mL)

-

Deionized water (500 mL)

-

Dichloromethane (DCM) for recrystallization

-

-

Procedure:

-

A solution of 9H-carbazole and potassium iodide in glacial acetic acid was heated to 100 °C for one hour.[1]

-

Potassium iodate was then added in portions to the heated solution.[1]

-

The resulting mixture was stirred for an additional two hours at 100 °C.[1]

-

The reaction mixture was subsequently poured into water, leading to the precipitation of the crude product.[1]

-

The precipitate was collected by filtration and washed with hot water.[1]

-

The crude product was then purified by recrystallization from dichloromethane to afford this compound as a white solid with a yield of 70%.[1]

-

Determination of Melting Point

While the specific apparatus used is not detailed in the search results, a standard method for determining the melting point of a crystalline solid like this compound involves the following general steps:

-

A small, dry sample of the purified this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

Solubility of 3-iodo-9H-carbazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-iodo-9H-carbazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct quantitative solubility data for this specific compound, this document infers its solubility characteristics based on the known properties of the parent compound, carbazole. Furthermore, it details standardized experimental protocols for determining the solubility of solid organic compounds in organic solvents, enabling researchers to generate precise data for their specific applications.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in drug delivery. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and the presence of any impurities.

Inferred Solubility Profile of this compound

Qualitative Solubility of 9H-Carbazole:

-

Polar Organic Solvents: More soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1]

-

Non-Polar Organic Solvents: Shows higher solubility in non-polar organic solvents such as toluene and benzene.[1]

-

Other Solvents: Soluble in chloroform, glacial acetic acid, carbon disulfide, and pyridine.[2] It is slightly soluble in ethanol, ether, and acetone.[2]

-

Temperature Effect: The solubility of carbazole generally increases with a rise in temperature.[1]

Based on this, it can be inferred that this compound, being a halogenated derivative of carbazole, will likely exhibit similar solubility behavior. The presence of the iodine atom may slightly alter its polarity and intermolecular interactions, potentially influencing its solubility in specific solvents compared to the parent compound. However, it is expected to be more soluble in organic solvents than in water.

Data Presentation: Estimated Solubility

As no quantitative data could be located, the following table provides a qualitative estimation of the solubility of this compound based on the known solubility of carbazole. Researchers should experimentally verify these estimations for their specific needs.

| Solvent Class | Example Solvents | Estimated Solubility of this compound |

| Non-Polar Aromatic | Toluene, Benzene | High |

| Polar Aprotic | DMSO, Chloroform | Moderate to High |

| Polar Protic | Methanol, Ethanol | Low to Moderate |

| Ethers | Diethyl Ether | Low |

| Ketones | Acetone | Low |

| Water | Water | Very Low / Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are necessary. The following sections detail two common and reliable protocols.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or incubator is recommended.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Filter the collected solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining solid particles. This step should be performed quickly to minimize solvent evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the solute's decomposition point may be used.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

UV/Vis Spectroscopy Method

For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy offers a sensitive and accurate method for determining solubility. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1a-1c).

-

-

Sample Collection and Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously (step 2 in the gravimetric method).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualizations

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through the direct iodination of carbazole. A common method is the Tucker iodination, which utilizes potassium iodide and potassium iodate in glacial acetic acid. The following diagram illustrates the general experimental workflow.

Caption: General workflow for the synthesis of this compound.

Logical Relationship for Solubility Determination

The selection of an appropriate experimental method for solubility determination depends on the properties of the solute. The following diagram outlines the decision-making process.

Caption: Decision tree for selecting a solubility determination method.

References

Spectroscopic and Spectrometric Characterization of 3-iodo-9H-carbazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 3-iodo-9H-carbazole, a key intermediate in the development of novel organic electronic materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data and experimental protocols to support their research endeavors.

Mass Spectrometry Data

Mass spectrometry confirms the molecular identity and provides insights into the fragmentation patterns of this compound. The gas chromatography-mass spectrometry (GC-MS) analysis yields a molecular ion peak consistent with the compound's molecular weight.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈IN | [1] |

| Molecular Weight | 293.11 g/mol | [2] |

| Ionization Mode | Electron Ionization (EI) | |

| Major Fragments (m/z) | ||

| 293 | [M]⁺ | [1] |

| 166 | [M-I]⁺ | [1] |

| 139 | [M-I-HCN]⁺ | [1] |

Fragmentation Analysis: The mass spectrum is characterized by the molecular ion peak at m/z 293, corresponding to the intact molecule. A prominent fragment is observed at m/z 166, resulting from the loss of an iodine radical. A subsequent fragmentation, involving the loss of a hydrogen cyanide (HCN) molecule from the carbazole core, leads to the fragment at m/z 139.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for 3,6-diiodo-9H-carbazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference |

| 8.36 | s | 2H | H-4, H-5 | [3] | |

| 8.14 | br s | 1H | N-H | [3] | |

| 7.71 | dd | 2H | H-2, H-7 | J = 8.50, 1.65 | [3] |

| 7.24 | d | 2H | H-1, H-8 | J = 8.56 | [3] |

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the acquisition of NMR spectra for carbazole derivatives is outlined below.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)). The choice of solvent may influence the chemical shifts, particularly for the N-H proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Set a spectral width that covers all expected carbon resonances (typically 0-160 ppm).

-

Reference the spectrum to the solvent peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general procedure for the GC-MS analysis of halogenated aromatic compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250-280 °C).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min) to ensure good separation.

-

Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.

-

-

Mass Spectrometry Parameters:

-

Ionization Energy: Standard electron ionization at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 50-350).

-

Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a synthesized compound such as this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Crystal Structure Analysis of Iodinated Carbazoles: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure analysis of iodinated carbazoles, compounds of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative crystallographic data, and insights into potential biological signaling pathways.

Introduction

Carbazole and its derivatives are a class of heterocyclic aromatic compounds known for their unique electronic and photophysical properties. The introduction of iodine atoms into the carbazole scaffold can significantly modulate these properties through heavy atom effects and altered intermolecular interactions, making iodinated carbazoles promising candidates for various applications, including organic electronics and medicinal chemistry. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and guiding rational drug design.

Experimental Protocols

The determination of the crystal structure of iodinated carbazoles involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of Iodinated Carbazoles

A common method for the synthesis of iodinated carbazoles is through electrophilic iodination of the carbazole core. A representative protocol for the synthesis of 3,6-diiodo-9H-carbazole is provided below.

Synthesis of 3,6-Diiodo-9H-carbazole:

-

To a solution of 9H-carbazole (e.g., 5.00 g, 30.43 mmol) in glacial acetic acid (85 mL), add potassium iodide (6.67 g, 40.17 mmol).[1]

-

With continuous stirring, slowly add potassium iodate (9.77 g, 45.65 mmol) to the mixture.[1]

-

Reflux the reaction mixture for 10 minutes.[1]

-

Cool the mixture to room temperature.[1]

-

Filter the precipitate and wash it with acetic acid (50 mL) to obtain the crude product.[1]

-

The product can be further purified by recrystallization.

This general procedure can be adapted for the synthesis of other iodinated carbazole derivatives by modifying the starting materials and reaction conditions.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. Slow evaporation of a saturated solution is a widely used technique.

Crystallization of 3,6-Diiodo-9H-carbazole:

-

Prepare a saturated solution of the synthesized 3,6-diiodo-9H-carbazole in a suitable solvent, such as chloroform.[2]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Data Collection and Structure Refinement:

-

A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[2]

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS), is used to collect a series of diffraction images as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for selected iodinated carbazole derivatives, allowing for a comparative analysis of their solid-state structures.

Table 1: Crystallographic Data for Selected Iodinated Carbazoles

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 3,6-Diiodo-9H-carbazole | C₁₂H₇I₂N | Orthorhombic | Pnma | 11.8823(14) | 7.8835(9) | 24.835(3) | 90 | 2326.4(5) | 8 | [2] |

| 9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole | C₂₂H₁₅I₂NS₂ | Monoclinic | P2₁/c | 10.637(3) | 7.814(2) | 26.687(7) | 107.313(18) | 2117.7(10) | 4 | [3] |

| 9-Hexyl-3-iodo-9H-carbazole | C₁₈H₂₀IN | - | - | - | - | - | - | - | - | [4] |

| 3,6-di-tert-butyl-1-iodo-9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole | C₃₉H₃₄IN | - | - | - | - | - | - | - | - | [5] |

Note: Complete crystallographic data for all compounds were not available in the public domain at the time of this guide's compilation.

Table 2: Selected Bond Lengths and Angles for 3,6-Diiodo-9H-carbazole

| Bond/Angle | Length (Å) / Angle (°) |

| C(3)-I(1) | 2.103(3) |

| C(6)-I(2) | 2.099(3) |

| C(4)-C(5) | 1.381(5) |

| C(11)-N(1) | 1.378(4) |

| C(12)-N(1) | 1.380(4) |

| C(4)-C(3)-I(1) | 119.5(2) |

| C(5)-C(6)-I(2) | 120.0(2) |

| C(11)-N(1)-C(12) | 108.9(3) |

Data extracted from the crystallographic information file for 3,6-Diiodo-9H-carbazole.

Visualizations of Key Workflows and Pathways

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a small molecule like an iodinated carbazole follows a well-defined workflow, from sample preparation to the final structural refinement.

Caption: Workflow for small molecule crystal structure analysis.

Potential Signaling Pathways in Drug Development

While the direct interaction of iodinated carbazoles with specific signaling pathways is an active area of research, studies on other iodinated organic compounds, such as iodinated contrast media, suggest potential mechanisms of action relevant to drug development. One such pathway is the induction of apoptosis.

Mitochondrial-Mediated Apoptosis Pathway:

Some iodinated compounds have been shown to induce apoptosis through the mitochondrial pathway.[6] This process involves the depolarization of the mitochondrial membrane and the activation of caspases, a family of proteases that execute programmed cell death.

Caption: Potential mitochondrial-mediated apoptosis pathway.

NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival.[7][8] Its modulation by small molecules is a key strategy in the development of anti-inflammatory and anti-cancer drugs. The canonical pathway is a primary target for therapeutic intervention.

Caption: Canonical NF-κB signaling pathway and potential inhibition.

Conclusion

The crystal structure analysis of iodinated carbazoles provides invaluable insights into their molecular architecture, which is fundamental to understanding their chemical and physical properties. This guide has outlined the key experimental procedures for their synthesis, crystallization, and structural determination. The presented crystallographic data offers a basis for comparative studies, while the visualized workflows and potential signaling pathways can aid researchers in their experimental design and hypothesis generation, particularly in the context of drug discovery and materials science. Further research is warranted to expand the library of iodinated carbazole crystal structures and to elucidate their precise mechanisms of biological activity.

References

- 1. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]

- 2. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3-iodo-9H-carbazole from 9H-carbazole

An In-depth Technical Guide to the Synthesis of 3-iodo-9H-carbazole from 9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal building block in the synthesis of a wide array of functional organic materials and pharmaceutical compounds. Its utility is particularly prominent in the field of organic electronics, where it serves as a precursor for materials used in organic light-emitting diodes (OLEDs), and in medicinal chemistry as a scaffold for various bioactive molecules. The carbazole core is known for its excellent hole-transporting properties and strong emission characteristics. The introduction of an iodine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the development of novel materials and drug candidates. This guide provides a comprehensive overview of the primary methods for the synthesis of this compound from the parent 9H-carbazole, complete with experimental protocols and comparative data.

Core Synthesis Methodologies

The is primarily achieved through electrophilic aromatic substitution. The carbazole nucleus is sufficiently electron-rich to react with various iodinating agents. The choice of reagent and reaction conditions can influence the selectivity and yield of the desired 3-iodo product, while minimizing the formation of di-iodinated and other regioisomeric byproducts.

Several key methods have been established for this transformation:

-

Tucker Iodination: This classical method utilizes the in-situ generation of iodine from potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium, typically glacial acetic acid.[1]

-

N-Iodosuccinimide (NIS): NIS is a mild and versatile electrophilic iodinating agent that offers good selectivity for the mono-iodination of carbazoles.[1]

-

Iodine Monochloride (ICl): ICl is a potent electrophilic iodine source that can effectively iodinate carbazole, often with high yields.[1]

-

Copper-Catalyzed Iodination: More recent methods involve the use of copper catalysts in conjunction with reagents like Barluenga's reagent (IPy₂BF₄) to achieve electrophilic iodination under specific conditions.[2][3]

The direct iodination of 9H-carbazole preferentially occurs at the 3 and 6 positions due to the electronic properties of the heterocyclic system. Careful control of stoichiometry is crucial to favor the formation of the mono-iodinated product, this compound, over the 3,6-diiodo-9H-carbazole byproduct.

Quantitative Data Summary

The following table summarizes the quantitative data for various methods used in the synthesis of this compound and its N-substituted analogues, providing a comparison of their efficiencies.

| Method | Reagents | Solvent(s) | Temperature | Time | Yield (%) | Substrate |

| Tucker Iodination | KI, KIO₃ | Glacial Acetic Acid | Heating | - | 70-72 | 9H-Carbazole |

| Iodine Monochloride | ICl (1.5 equiv.) | Ethanol | 70°C | 2h | 89 | 9-Hexyl-9H-carbazole |

| N-Iodosuccinimide | NIS (1 equiv.) | Chloroform / Acetic Acid | Room Temp. | 20h | 89.7 | 9-Dodecyl-9H-carbazole |

| Copper-Catalyzed | IPy₂BF₄, Copper(II) Sulfate | Acetonitrile | - | - | - | 9H-Carbazole |

Note: Yields for ICl and NIS methods are reported for N-alkylated carbazoles, which are expected to have similar reactivity to 9H-carbazole in electrophilic substitution.

Detailed Experimental Protocols

1. Tucker Iodination Method

This procedure describes the synthesis of this compound via the in-situ generation of iodine.

-

Reagents:

-

9H-Carbazole

-

Glacial Acetic Acid

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

-

Procedure:

-

Dissolve 9H-carbazole in hot glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

To the hot solution, add potassium iodide (KI) and potassium iodate (KIO₃) portion-wise with stirring.

-

Heat the reaction mixture to reflux and maintain for the appropriate time to ensure complete reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove the 3,6-diiodo-9H-carbazole byproduct.[1]

-

2. N-Iodosuccinimide (NIS) Method

This protocol details the use of NIS for a more controlled iodination.

-

Reagents:

-

9H-Carbazole

-

N-Iodosuccinimide (NIS)

-

Chloroform

-

Acetic Acid

-

-

Procedure:

-

In a round-bottom flask, dissolve 9H-carbazole in a mixture of chloroform and acetic acid.

-

Add one equivalent of N-Iodosuccinimide (NIS) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction's progress using TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into the organic layer. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]

-

3. Iodine Monochloride (ICl) Method

This method employs the highly electrophilic ICl for efficient iodination.

-

Reagents:

-

9H-Carbazole

-

Iodine Monochloride (ICl)

-

Glacial Acetic Acid or Ethanol

-

-

Procedure:

-

Dissolve 9H-carbazole in a suitable solvent such as glacial acetic acid or ethanol in a reaction flask.

-

Carefully add a solution of iodine monochloride (ICl) in the same solvent to the carbazole solution. To minimize di-iodination, it is crucial to control the stoichiometry.

-

The reaction can be run at room temperature or gently heated (e.g., to 70°C) to increase the reaction rate. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it into a stirred aqueous solution of sodium bisulfite to neutralize any excess ICl.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent may be necessary for further purification.[1]

-

Workflow and Process Visualization

The general workflow for the , encompassing the key stages from starting materials to the purified product, is illustrated below.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3-iodo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 3-iodo-9H-carbazole, a key building block in the development of advanced organic materials. Its unique characteristics make it a valuable precursor for materials used in organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).[1][2]

Core Molecular Properties and Synthesis

This compound is a derivative of carbazole, an aromatic heterocyclic compound known for its excellent hole-transporting capabilities, high thermal stability, and strong luminescence.[3][4] The introduction of an iodine atom at the 3-position provides a reactive site for further functionalization through cross-coupling reactions, making it a versatile intermediate for synthesizing more complex molecules for optoelectronic applications.[1][5]

Common Synthetic Pathways

Several methods are established for the synthesis of this compound. A prevalent and effective method is the Tucker iodination, which involves the in-situ generation of iodine.[1]

-

Tucker Iodination : This procedure involves dissolving 9H-carbazole in hot glacial acetic acid, followed by the addition of potassium iodide (KI) and potassium iodate (KIO₃).[1][2] The mixture is heated, leading to the formation of this compound, which precipitates upon cooling and can be isolated with yields around 70-72%.[1][2]

-

N-Iodosuccinimide (NIS) : NIS is another common reagent for the iodination of carbazoles, often carried out in a solvent mixture like chloroform and acetic acid.[1]

-

Iodine Monochloride (ICl) : ICl serves as an efficient electrophilic iodinating agent for carbazoles, typically in a solvent such as ethanol or glacial acetic acid.[1]

A generalized workflow for the Tucker iodination synthesis is illustrated below.

Photophysical Properties

The photophysical properties of carbazole derivatives are central to their application in light-emitting devices. These properties dictate how the molecule absorbs and emits light. While extensive data exists for various functionalized carbazoles, specific data for the parent this compound is less common. The available data is summarized below.

| Property | Value | Solvent | Reference |

| Absorption Max (λabs) | 340 nm | Acetonitrile (CH₃CN) | [2][6] |

| Emission Max (λem) | ~390 nm | - | [7] |

| Fluorescence Lifetime (τ) | 6-7 ns | - | [7] |

| Note: Emission and lifetime data are based on 3,6-disubstituted carbazole derivatives and serve as an approximation for the behavior of the carbazole core. |

The carbazole core generally exhibits strong absorption in the UV region and fluorescence in the violet-blue region of the spectrum.[7] The large Stokes shift (the difference between absorption and emission maxima) and high triplet energy are key features that make carbazole derivatives excellent host materials in phosphorescent OLEDs (PhOLEDs).[1]

Electrochemical Properties

The electrochemical characteristics of a molecule, such as its oxidation and reduction potentials, are critical for determining its energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These levels govern the efficiency of charge injection and transport in electronic devices.

-

Oxidation : Carbazoles undergo oxidation at the nitrogen atom, forming a cation radical.[8] Unsubstituted carbazole shows an irreversible oxidation peak around +0.9 V (vs. SCE), which can lead to dimerization or polymerization.[8][9] Substituents at the 3, 6, and 9 positions can be used to tune these oxidation potentials and improve the stability of the oxidized species.[3][8]

-

Energy Levels : The HOMO level of the widely used carbazole polymer, poly(9-vinylcarbazole) (PVK), is approximately -5.9 eV, highlighting its suitability as a hole-transporting material.[8]

The general workflow for characterizing these properties is outlined below.

Experimental Protocols

A. Photophysical Measurements (UV-Vis Absorption and Photoluminescence)

These protocols are standard for characterizing the light-absorbing and emitting properties of organic molecules.

-

Solution Preparation : Prepare dilute solutions of this compound (typically 10⁻⁵ M) in spectroscopic-grade solvents (e.g., acetonitrile, dichloromethane, toluene) to prevent aggregation effects.[10]

-

UV-Vis Spectroscopy :

-

Use a dual-beam UV-Vis spectrophotometer.[10]

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

-

-

Photoluminescence (PL) Spectroscopy :

-

Use a spectrofluorometer equipped with a suitable excitation source, such as a xenon arc lamp.[10]

-

Excite the sample at or near its λabs.

-

Record the emission spectrum to determine the wavelength of maximum emission (λem).

-

Quantum yield (ΦF) can be determined using a relative method with a known standard.

-

Fluorescence lifetime (τ) is measured using time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC).

-

B. Electrochemical Measurements (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is the primary technique for determining the redox potentials and estimating the HOMO/LUMO energy levels.

-

Cell Assembly : Assemble a standard three-electrode electrochemical cell.[3]

-

Electrolyte Solution : Dissolve the sample (typically 1-5 mM) in a suitable solvent like acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, or tetraethylammonium chloride, TEACl).[3]

-

Measurement :

-

Deoxygenate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 10-15 minutes.[3]

-

Perform a cyclic potential sweep using a potentiostat, recording the current response.

-

The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Application in Organic Electronics

The properties of this compound make it an essential precursor for materials in organic electronic devices, especially OLEDs. The HOMO and LUMO energy levels determined from electrochemical measurements are crucial for designing the architecture of an OLED to ensure efficient injection and transport of charge carriers (holes and electrons), leading to their recombination in the emissive layer and the subsequent generation of light.

References

- 1. This compound | 16807-13-9 | Benchchem [benchchem.com]

- 2. This compound | 16807-13-9 [chemicalbook.com]

- 3. iieta.org [iieta.org]

- 4. researchgate.net [researchgate.net]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. This compound CAS#: 16807-13-9 [m.chemicalbook.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

3-Iodo-9H-Carbazole: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-9H-carbazole is a heterocyclic aromatic compound with applications in organic synthesis, materials science, and pharmaceutical research.[1][2] It serves as a building block in the development of organic light-emitting diodes (OLEDs) and has been investigated for its potential in medicinal chemistry.[1][2] Given its reactive nature and potential physiological effects, a thorough understanding of its safety, toxicity, and proper handling procedures is paramount for all personnel working with this chemical. This guide provides an in-depth overview of the known hazards and recommended precautions to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, it presents several health risks.

1.1 GHS Classification

The compound is consistently classified with the following hazard categories:

Some suppliers also include:

-

Skin Sensitization (Category 1)[6]

1.2 GHS Label Elements

The GHS label for this compound includes the following:

| Element | Description |

| Pictogram | |

| Signal Word | Warning [3][5] |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3][5] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3] |

| Precautionary Statements | A comprehensive list of precautionary statements is provided in the Handling and Storage section of this guide. |

Toxicity Profile

Summary of Toxicological Hazards:

| Hazard | Description |

| Acute Oral Toxicity | Harmful if ingested.[3][4] Symptoms may include nausea, vomiting, and abdominal pain. |

| Skin Irritation | Causes redness, itching, and inflammation upon direct contact.[3][5] |

| Eye Irritation | Causes serious and potentially damaging eye irritation.[3][5] Symptoms include redness, pain, and blurred vision. |

| Respiratory Irritation | Inhalation of dust may irritate the nose, throat, and respiratory tract, leading to coughing and shortness of breath.[3][4] |

| Skin Sensitization | May cause an allergic skin reaction in susceptible individuals upon repeated contact.[6] |

No detailed experimental protocols for the toxicological assessment of this compound were found in the public domain during the literature search for this guide.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈IN | [3] |

| Molecular Weight | 293.11 g/mol | |

| Appearance | White to off-white or light yellow/orange crystal or powder. | [2] |

| Melting Point | 192-197 °C | [2][5] |

| Boiling Point | ~430.6 °C (Predicted) | [5] |

| Storage Temperature | Room temperature or refrigerated (4°C), protected from light. | [6] |

Safe Handling and Experimental Workflow

Strict adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the key stages of handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

4.1 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][8][9]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

4.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10] | Protects against dust particles and splashes, preventing serious eye irritation.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[10] | Prevents skin contact, irritation, and potential sensitization.[4] |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact.[8] |

| Respiratory Protection | If dust formation is unavoidable and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[9] | Prevents inhalation and respiratory tract irritation.[4] |

4.3 Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][8]

-

Contaminated work clothing should be removed and laundered separately before reuse.[5][8]

Emergency Procedures

5.1 First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist or if the person feels unwell, seek medical attention.[4][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[4][5][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][9] |

5.2 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There is no restriction on the type of extinguisher that may be used.[8]

-

Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[8] Combustion may produce hazardous fumes of carbon oxides, nitrogen oxides, and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

5.3 Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE as described in section 4.2.[8][11]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[8][11]

-

Containment and Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9][11] Clean the spill area thoroughly.

Storage and Disposal

6.1 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents.

6.2 Disposal

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.

-

Waste material should be treated as hazardous. Do not dispose of it in household waste or sewer systems.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound and adhere to all institutional safety protocols.

References

- 1. This compound | 16807-13-9 [chemicalbook.com]

- 2. This compound CAS#: 16807-13-9 [m.chemicalbook.com]

- 3. This compound | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. 16807-13-9|this compound|BLD Pharm [bldpharm.com]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. osha.oregon.gov [osha.oregon.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

using 3-iodo-9H-carbazole in organic light-emitting diode (OLED) synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-9H-carbazole is a pivotal building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its versatile reactivity allows for the introduction of various functional groups at the 3-position of the carbazole core, enabling the fine-tuning of photophysical and electronic properties. Carbazole derivatives are widely utilized as host materials, hole-transporting materials (HTMs), and emitters in OLED devices due to their excellent charge transport characteristics, high thermal stability, and wide bandgap.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance OLED materials.

Synthetic Pathways and Strategies

The iodine substituent at the 3-position of the carbazole ring serves as a versatile handle for various cross-coupling reactions, primarily Suzuki-Miyaura and Buchwald-Hartwig or Ullmann couplings. These reactions allow for the facile introduction of aryl, heteroaryl, or amino groups, leading to a diverse range of molecular architectures with tailored optoelectronic properties.

A common strategy involves the initial N-alkylation or N-arylation of the carbazole nitrogen to improve solubility and modify charge transport properties, followed by the functionalization at the 3- and sometimes 6-positions.

dot

Caption: General synthetic workflow for OLED materials from this compound.

Data Presentation: Performance of OLED Materials Derived from this compound Precursors

The following tables summarize the performance of various OLED devices incorporating materials synthesized from this compound and its di-iodinated analogue.

Table 1: Performance of Green Phosphorescent OLEDs (PhOLEDs) with Carbazole-Based Host Materials

| Host Material | Dopant (wt%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Ref. |

| H2 | Ir(ppy)₃ (10%) | 33.9 | 34.1 | 9.4 | >9170 | [3] |

| RB71 | Ir(ppy)₃ (15%) | 12.7 | 8.0 | 5.4 | >4000 | [4] |

| RB70 | Ir(ppy)₃ (15%) | 16.0 | 9.6 | Not Reported | Not Reported | [4] |

Table 2: Performance of Blue Phosphorescent OLEDs (PhOLEDs) with Carbazole-Based Host Materials

| Host Material | Dopant (wt%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Ref. |

| H2 | FIrpic (15%) | 23.9 | 24.9 | 10.3 | >9170 | [3] |

Table 3: Performance of Solution-Processed OLEDs with Carbazole-Based Emitters

| Emitting Material | Device Configuration | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | EQE (%) | Ref. |

| CZ-1 | ITO/PEDOT:PSS/Emitter/LiF/Al | 19.3 | 4130 | up to 9.5 | [1] |

| CZ-2 | ITO/PEDOT:PSS/Emitter/LiF/Al | 20.2 | 4104 | up to 9.5 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diiodo-9H-carbazole

This protocol describes the di-iodination of 9H-carbazole, a common precursor for further functionalization.

Materials:

-

9H-Carbazole

-

Acetic Acid

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

Procedure:

-

To a solution of 9H-carbazole (5.00 g, 30.43 mmol) in acetic acid (85 mL), add potassium iodide (6.67 g, 40.17 mmol).[5]

-

With stirring, slowly add potassium iodate (9.77 g, 45.65 mmol) to the mixture.[5]

-

Reflux the mixture for 10 minutes.[5]

-

Cool the reaction mixture to room temperature.[5]

-

Filter the precipitate and wash with acetic acid (50 mL) to yield the product as a pale-yellow powder.[5]

Protocol 2: N-Alkylation of a Halogenated Carbazole - Synthesis of 9-(2-ethylhexyl)-3,6-diiodocarbazole

This protocol details the introduction of an alkyl chain at the nitrogen atom to improve solubility.

dot

Caption: N-Alkylation of 3,6-diiodo-9H-carbazole.

Materials:

-

3,6-Diiodo-9H-carbazole

-

2-ethylhexyl bromide

-

Potassium Hydroxide (KOH)

-

18-crown-6

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Stir a mixture of 3,6-diiodo-9H-carbazole (10.0 g, 23.8 mmol), 2-ethylhexyl bromide (6.8 g, 35.6 mmol), potassium hydroxide (4.0 g, 71.3 mmol), and 18-crown-6 (0.1 g, 0.38 mmol) in DMF (100 mL).[4]

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.[4]

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.[4]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.[4]

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain a colorless oil.[4]

Protocol 3: Suzuki-Miyaura Coupling for Host Material Synthesis - Synthesis of H1

This protocol exemplifies the synthesis of a pyridinyl-carbazole host material (H1) via a Suzuki-Miyaura coupling reaction.

dot

Caption: Suzuki-Miyaura coupling for the synthesis of host material H1.

Materials:

-

3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane

-

2-methoxy-3-pyridinylboronic acid

-

Potassium Hydroxide (KOH)

-

PdCl₂(PPh₃)₂ (catalyst)

-

Tetrahydrofuran (THF)

-

Degassed Water

Procedure:

-

Stir 3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane (0.8 g, 0.0012 mol), 2-methoxy-3-pyridinylboronic acid (0.46 g, 0.03 mol), potassium hydroxide (0.34 g, 0.006 mol), and PdCl₂(PPh₃)₂ (0.034 g, 0.000048 mol) in a mixture of THF (12 mL) and degassed water (1.5 mL).[6]

-

Reflux the mixture for 1 hour.[6]

-

After cooling, pour the reaction mixture into water and extract with chloroform.[6]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[6]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[6]

Protocol 4: Ullmann Coupling for Host Material Synthesis - Synthesis of RB70

This protocol details the synthesis of a carbazole-based host material (RB70) through an Ullmann coupling reaction.

Materials:

-

9-butyl-3-iodocarbazole

-

2-amino-4-methylpyridine

-

18-crown-6

-

Potassium Carbonate (K₂CO₃)

-

Copper powder (Cu)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Stir 2.10 g (6.01 mmol) of 9-butyl-3-iodocarbazole, 0.5 g (4.62 mmol) of 2-amino-4-methylpyridine, and 0.09 g (0.10 mmol) of 18-crown-6 in 10 mL of DMF at reflux under a nitrogen atmosphere.[4]

-

Add potassium carbonate (1.93 g, 13.9 mmol), Cu (0.33 g, 5.19 mmol), and CuI (1.33 g, 6.98 mmol) stepwise to the reaction mixture.[4]

-

Continue refluxing for 48 hours.[4]

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.[4]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.[4]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[4]

Protocol 5: OLED Fabrication by Solution Processing (Spin-Coating)

This protocol provides a general procedure for fabricating a simple solution-processed OLED device.

dot

References

- 1. Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials [elorprinttec.u-bordeaux.fr]

- 2. researchgate.net [researchgate.net]

- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Derivatization of 3-Iodo-9H-carbazole in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in pharmaceutical research.[1] The carbazole nucleus, a tricyclic aromatic system, is present in numerous naturally occurring alkaloids and synthetic molecules exhibiting anticancer, anti-inflammatory, antibacterial, antifungal, and neuroprotective properties.[1] The strategic functionalization of the carbazole core is a key approach in medicinal chemistry to modulate the pharmacological profile and develop novel therapeutic agents.

3-Iodo-9H-carbazole is a versatile synthetic intermediate that serves as a crucial building block for the synthesis of a diverse library of carbazole derivatives. The presence of the iodine atom at the C-3 position provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds for pharmaceutical research.

Derivatization Strategies for this compound

The carbon-iodine bond at the 3-position of the carbazole ring is readily functionalized using modern cross-coupling methodologies, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods offer a robust and versatile approach to introduce aryl, heteroaryl, and amino moieties, respectively, which are prevalent in pharmacologically active molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, providing an efficient route to biaryl and heteroaryl structures. Starting from this compound, a variety of aryl and heteroaryl groups can be introduced at the 3-position.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-aryl and N-heteroaryl carbazole derivatives from this compound and a wide range of primary and secondary amines.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-9H-carbazole via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Toluene/Water (4:1 mixture)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add this compound (1 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

-

Add the toluene/water solvent mixture (10 mL).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-9H-carbazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 3-Amino-9H-carbazole Derivatives via Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to the flask.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-9H-carbazole derivative.

-

Characterize the purified compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity Evaluation using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized carbazole derivatives

-

Doxorubicin (positive control)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized carbazole derivatives and doxorubicin for 48-72 hours.

-

After the incubation period, fix the cells by gently adding cold TCA solution and incubate for 1 hour at 4 °C.

-

Wash the plates five times with distilled water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound SRB dye with Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of cell viability) values.

Protocol 4: Antimicrobial Activity Evaluation using Disk Diffusion Method

The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[4][5]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Synthesized carbazole derivatives

-

Ciprofloxacin (antibacterial control)

-

Fluconazole (antifungal control)

-

Dimethyl sulfoxide (DMSO)

-

Sterile filter paper discs (6 mm)

-

Petri dishes

-

Incubator

Procedure:

-

Prepare a microbial inoculum of the test strains and spread it uniformly onto the surface of the agar plates.

-

Impregnate sterile filter paper discs with a known concentration of the synthesized carbazole derivatives dissolved in DMSO.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Place control discs containing only DMSO and the standard antimicrobial agents.

-

Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

-

The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Data Presentation

Quantitative data from the derivatization and biological evaluation should be summarized in tables for clear comparison.

Table 1: Synthesis Yields of 3-Substituted-9H-carbazole Derivatives

| Entry | R-Group | Coupling Reaction | Yield (%) |

| 1 | Phenyl | Suzuki-Miyaura | 85-95 |

| 2 | 4-Methoxyphenyl | Suzuki-Miyaura | 80-90 |

| 3 | 2-Thienyl | Suzuki-Miyaura | 75-85 |

| 4 | Morpholino | Buchwald-Hartwig | 70-80 |